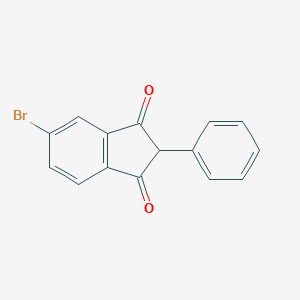

Isobromindione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1470-35-5 |

|---|---|

Molecular Formula |

C15H9BrO2 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

5-bromo-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H |

InChI Key |

QFLZIWVSQDZLNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Other CAS No. |

1470-35-5 |

Synonyms |

5-bromo-2-phenyl-1,3-indanedione Uridion |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Isobromindione

Retrosynthetic Analysis and Pathway Design for the Isobromindione Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections". ewadirect.comchemistry.coachdeanfrancispress.com

For this compound (C₁₅H₉BrO₂), a primary retrosynthetic approach would involve two key disconnections: the carbon-carbon bond linking the phenyl group to the indanedione core and the carbon-bromine bond on the aromatic ring of the indanedione structure. A plausible retrosynthetic pathway for this compound would start by disconnecting the phenyl group at the C2 position. This suggests a precursor like 5-bromo-1,3-indanedione which could be reacted with a phenyl-containing reagent. Further disconnection of the bromine atom from this intermediate leads back to the fundamental 1,3-indanedione scaffold. This analysis identifies 1,3-indanedione, a brominating agent, and a phenyl source as key starting materials.

Established Synthetic Routes to Indanedione Scaffolds

The 1,3-indanedione core is a well-established structural motif found in various pharmaceuticals and functional materials. bohrium.com It is a β-diketone with an indane nucleus. wikipedia.org The synthesis of the basic 1,3-indanedione scaffold is typically achieved through methods such as the condensation of diethyl phthalate (B1215562) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. Another common route involves the cyclization of appropriate precursors. The versatility and reactivity of the 1,3-indanedione structure make it a popular building block for more complex molecules. bohrium.comwikipedia.org These established methods provide a reliable foundation for producing the core structure required for the subsequent synthesis of this compound.

Computational Approaches to Chemical Synthesis Pathway Prediction for this compound

Modern drug discovery and chemical synthesis are increasingly reliant on computational methods to predict viable synthetic pathways, thereby saving time and resources. nih.gov For a target molecule like this compound, several computational strategies can be employed.

Retrosynthesis Prediction Software: Programs based on retrosynthetic analysis can propose multiple disconnection strategies for this compound, suggesting potential precursors and reaction types. These tools often use large databases of known chemical reactions to validate the proposed synthetic steps. tsijournals.com

Synthetic Accessibility Models: Computational models can score the "synthetic accessibility" of a molecule, estimating how difficult it would be to synthesize in a laboratory. tsijournals.com These models analyze molecular complexity, stereochemistry, and the presence of strained ring systems to provide a quantitative assessment. For this compound, such a model would evaluate the feasibility of selectively introducing the phenyl and bromo substituents onto the indanedione core.

Quantum and Molecular Mechanics (QM/MM): These methods can be used to explore the reaction mechanisms, transition states, and energy profiles of proposed synthetic steps. nih.gov For instance, QM/MM calculations could help determine the most likely site for bromination on the 1,3-indanedione ring or model the energetics of adding the phenyl group, guiding the choice of reagents and reaction conditions for optimal yield and selectivity.

| Computational Approach | Application in this compound Synthesis | Potential Outcome |

|---|---|---|

| Retrosynthesis Software | Generate potential synthetic routes by disconnecting C-C and C-Br bonds. | Identification of feasible precursors like 1,3-indanedione and brominating agents. |

| Synthetic Accessibility (SA) Models | Score the complexity and feasibility of the proposed synthetic pathways. | Prioritization of the most efficient and practical synthesis route. |

| Quantum Mechanics (QM) | Model reaction energetics and transition states for key steps (e.g., bromination, phenylation). | Prediction of regioselectivity and optimization of reaction conditions. |

Development of Novel Synthetic Methods for this compound

While established routes provide a basis, the development of novel synthetic methods is crucial for improving efficiency, selectivity, and sustainability.

Exploration of Chemo-, Regio-, and Stereoselective Synthesis for this compound

Achieving high selectivity is a central goal in modern organic synthesis, ensuring that the correct atoms are connected in the correct spatial arrangement. nih.govresearchgate.net

Chemoselectivity: The this compound scaffold contains two ketone functional groups. A chemoselective reaction would need to differentiate between these or other reactive sites on the molecule during derivatization.

Regioselectivity: The synthesis of this compound requires precise control over the position of substitution. For example, bromination must be directed specifically to the C5 position of the indanedione ring, avoiding other positions on the aromatic ring. Similarly, the phenyl group must be introduced at the C2 position. Catalyst-controlled reactions are often employed to achieve high regioselectivity. rsc.orgnih.gov

Stereoselectivity: The C2 carbon of the this compound core is a potential stereocenter if it becomes sp³-hybridized during a reaction. A stereoselective synthesis would control the three-dimensional orientation of the phenyl group relative to the indanedione ring system, leading to a specific enantiomer or diastereomer. Organocatalysis and transition-metal catalysis are powerful strategies for achieving high stereocontrol in the synthesis of complex molecules. bohrium.comacs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maacs.org Applying these principles to this compound synthesis can lead to more sustainable and environmentally friendly manufacturing. jocpr.comnews-medical.net

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.compharmafeatures.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. news-medical.netpharmafeatures.com For this compound, this could involve using a catalytic amount of a Lewis acid for the phenylation step or a catalyst for regioselective bromination.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. news-medical.net Microwave-assisted synthesis is one technique that can accelerate reactions and reduce energy use. pharmafeatures.com

Reduction of Derivatives: Avoiding the use of temporary protecting groups to simplify the synthesis and reduce the number of steps. acs.org

Design and Synthesis of this compound Derivatives and Analogs

The creation of derivatives and analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the properties of a lead compound. nih.govresearchgate.netmdpi.com For this compound, derivatization could involve several approaches:

Modification of the Phenyl Ring: Introducing various substituents (e.g., methoxy, nitro, or other halogen groups) onto the C2-phenyl ring to probe interactions with biological targets.

Modification of the Indanedione Core: Replacing the bromine atom at the C5 position with other functional groups (e.g., fluorine, chlorine, or alkyl groups) or introducing substituents at other available positions on the aromatic ring.

Core Scaffold Modification: Creating analogs by altering the 1,3-indanedione ring system itself, for instance, by synthesizing spirocyclic derivatives where the C2 carbon is part of another ring system. bohrium.combohrium.comresearchgate.net

The synthesis of these derivatives would typically follow multi-step sequences, starting from a common intermediate like 2-phenyl-1,3-indanedione or this compound itself. Standard organic reactions such as electrophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Heck), and nucleophilic substitution would be employed to introduce the desired modifications. nih.govnih.govresearchgate.netijper.org

Strategies for Structural Modification of this compound

The structural modification of the this compound framework is a key strategy for developing new compounds. These modifications often target the active methylene (B1212753) group located at the C2 position, which is situated between the two carbonyl groups of the indane-1,3-dione core.

One significant derivatization approach involves the use of 2-bromo-2-phenyl-1,3-indandione derivatives as precursors for more complex heterocyclic systems. For instance, the cyclocondensation reaction between 2-bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-diones and 2-aminobenzenethiols in ethanol (B145695) yields complex fused heterocyclic structures, such as benzo[b]indeno[1,2-e] preprints.orgiyte.edu.trthiazin-11(10aH)-ones. researchgate.net This method demonstrates how the this compound scaffold can be expanded to create polycyclic compounds.

Alkylation at the C2 position is another common modification. This is exemplified by the synthesis of compounds like 5-bromo-2-ethyl-2-phenylindene-1,3-dione, where an ethyl group is introduced at the C2 position of the bromo-phenyl-indandione skeleton. uni.lu

Furthermore, the related 2-phenyl-1,3-indandione scaffold can undergo complex cascade reactions to generate novel bicyclic systems. The reaction of 2-(2′-ketoalkyl)-1,3-indandiones, such as 2-phenacyl-1,3-indandione, with vinyl azides under thermal, metal-free conditions leads to the diastereoselective synthesis of highly functionalized 5-phenyl-1-azabicyclo[3.1.0]hexanes. acs.org This highlights a pathway for profound structural alteration of the core indandione structure.

Synthesis of Halogenated and Phenyl-Substituted Indenone Derivatives

The synthesis of indenone derivatives with additional halogen atoms or with substituted phenyl rings expands the chemical space around the this compound core.

Halogenated Derivatives: While direct halogenation on a pre-formed indane-1,3-dione aromatic ring is considered challenging, halogenation at the active C2 position is a viable strategy. nih.gov A key method involves the synthesis of 2-bromo-1-indanone (B167726) derivatives. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone can be synthesized from a chalcone (B49325) precursor. beilstein-journals.org The process involves a Nazarov cyclization of the chalcone using trifluoroacetic acid to form 6-methoxy-3-phenyl-1-indanone, which is subsequently brominated with bromine in diethyl ether to introduce a bromine atom at the 2-position. beilstein-journals.org

This strategy can be extended to produce di-halogenated derivatives. An example is 2-bromo-5-fluoro-2-phenylindene-1,3-dione, which incorporates both a bromine and a fluorine atom on the indene (B144670) skeleton. uni.lu

Phenyl-Substituted Derivatives: Derivatives with substitutions on the 2-phenyl ring are synthesized to explore structure-activity relationships. A general method involves the synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones, which can then be used in subsequent reactions. researchgate.net

A more complex phenyl-substituted derivative is (1-para-bromo-phenyl-1-phenyl)-2-acetyl-indane-1,3-dione. Its synthesis involves the condensation of 1'-(p-bromophenyl)-1-phenyl-2-propanone with methyl phthalate, demonstrating the introduction of an additional, substituted phenyl group to the core structure. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Isobromindione

Elucidation of Key Structural Determinants for Isobromindione Bioactivity

Understanding which parts of a molecule are crucial for its biological effects is the primary goal of SAR studies. For this compound, this would involve synthesizing and testing a series of related compounds to identify the key structural motifs.

Mapping Functional Groups to Biological Responses

The bioactivity of a molecule is intrinsically linked to its functional groups. These groups influence properties such as polarity, solubility, and the ability to form interactions with biological targets. For this compound, a systematic analysis would involve modifying its core structure to map the contribution of each functional group to its uricosuric activity.

No specific research data is available that maps the functional groups of this compound to its biological responses.

Interactive Table: Hypothetical Functional Group Analysis of this compound

| Functional Group | Potential Role in Bioactivity | Status of Research |

| Indanedione Core | Likely essential for the primary mechanism of action | Unexplored |

| Bromo Substituent | May influence binding affinity, metabolism, or toxicity | Unexplored |

| Phenyl Ring | Could be involved in hydrophobic interactions with the target | Unexplored |

Conformational Analysis and its Impact on this compound Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological receptors. Conformational analysis helps to identify the most stable and biologically active shapes of a molecule.

There is no available data on the conformational analysis of this compound and its impact on biological activity.

Computational and Cheminformatic Approaches in this compound SAR/QSAR

Computational methods are powerful tools for predicting the activity of new compounds and understanding their interactions with biological targets. These approaches are essential for modern drug discovery.

Molecular Docking Simulations for this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This helps to understand the binding mechanism and can guide the design of more potent drugs.

No molecular docking studies for this compound have been published.

Ligand-Based Pharmacophore Modeling of this compound Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This "pharmacophore" can then be used to screen for new, structurally diverse compounds with similar activity.

There are no publicly available pharmacophore models for this compound or its analogs.

Predictive Modeling for this compound Bioactivity using QSAR Descriptors

QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models are built using "descriptors" that quantify various aspects of a molecule's structure.

No QSAR models or specific descriptors for predicting the bioactivity of this compound have been reported.

Interactive Table: Common QSAR Descriptors and Their Potential Application to this compound

| QSAR Descriptor Type | Description | Relevance to this compound | Status of Research |

| Electronic Descriptors | Describe the distribution of electrons in a molecule | Important for electrostatic interactions with the target | Unexplored |

| Steric Descriptors | Describe the size and shape of a molecule | Crucial for fitting into the binding site of the target | Unexplored |

| Hydrophobic Descriptors | Quantify the water-repelling nature of a molecule | Important for membrane permeability and binding to hydrophobic pockets | Unexplored |

| Topological Descriptors | Describe the connectivity of atoms in a molecule | Can capture overall molecular shape and branching | Unexplored |

Molecular and Biochemical Mechanistic Investigations of Isobromindione

Identification of Molecular Targets and Binding Sites of Isobromindione

Detailed information regarding the specific molecular targets and binding sites of this compound is not available in the current scientific literature. As a uricosuric agent, it is broadly understood to act on the renal tubules to increase the excretion of uric acid. However, the precise proteins, such as specific transporters in the kidney that this compound may bind to and modulate, have not been publicly documented.

Enzyme Modulation by this compound: Inhibition and Activation

There is no specific information available concerning the direct modulation of enzymes by this compound, either through inhibition or activation. Uricosuric agents can sometimes indirectly influence enzymatic pathways related to purine (B94841) metabolism and uric acid production, but direct enzymatic targets of this compound have not been identified.

Receptor-Ligand Interactions and this compound

Scientific literature does not currently contain data on specific receptor-ligand interactions involving this compound. The mechanism of uricosuric agents typically involves interaction with ion transporters rather than classical receptor-ligand binding.

Elucidation of Biochemical Pathways Affected by this compound

The primary biochemical pathway influenced by this compound is understood to be the renal excretion of uric acid. However, detailed studies mapping the broader biochemical pathways affected by this compound are not available.

Pathway Mapping and Network Analysis of this compound Effects

No pathway mapping or network analysis studies for this compound are present in the public domain. Such analyses would be instrumental in understanding the broader physiological effects of the drug beyond its primary uricosuric action.

Interplay of this compound with Inflammatory and Pain Pathways

While gout is an inflammatory condition, and this compound is used in its management, there is no direct evidence to suggest that this compound itself has a primary mechanism of action that involves the direct modulation of inflammatory or pain pathways. Its therapeutic effect is believed to be secondary to the reduction of uric acid levels, which in turn reduces the inflammatory response associated with gout.

Investigation of this compound's Modulatory Effects on Cellular Processes

Specific studies investigating the modulatory effects of this compound on cellular processes are not currently available. Research into how it might affect cellular signaling, gene expression, or other cellular functions is needed to provide a more complete understanding of its pharmacological profile.

Mechanistic Studies of this compound's Pre-clinical Biological Activities

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the mechanisms behind potential anti-inflammatory, antioxidant, or antiviral activities of this compound. The existing information primarily focuses on its role as an antigout agent through the enhancement of uric acid excretion.

Investigation of Anti-inflammatory Mechanisms of this compound

There are no specific preclinical studies available that investigate the anti-inflammatory mechanisms of this compound. While other indanedione derivatives have been shown to possess anti-inflammatory properties, sometimes through the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory signaling pathways, no such data has been published for this compound. The scientific community has explored various aryl-indandiones and sesquistilbene indanone analogues, which have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Exploration of Antioxidant Mechanisms of this compound

Detailed explorations into the antioxidant mechanisms of this compound are also absent from the available scientific literature. Research on other novel 1,3-indanedione derivatives has indicated potential antioxidant activity through mechanisms such as nitric oxide (NO) scavenging, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, and the inhibition of lipid peroxidation. The introduction of certain chemical moieties, such as a phenyl group at the 2-position of the indanedione structure, has been linked to antioxidative properties. Nevertheless, specific in vitro or in vivo studies to determine if this compound possesses similar capabilities and to elucidate the underlying mechanisms have not been reported.

Delineation of Antiviral Mechanisms of this compound

The antiviral mechanisms of this compound have not been delineated in any published research. Although the broader category of indanedione derivatives is mentioned in some scientific reviews as having potential antiviral applications, specific compounds and their modes of action are not well-documented in the public domain. There is currently no evidence from preclinical screening or mechanistic studies to suggest that this compound inhibits viral entry, replication, or any other stage of the viral life cycle.

Advanced Analytical Methodologies for Isobromindione Research

Chromatographic Techniques for Separation and Quantification of Isobromindione

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. nih.gov For pharmaceutical compounds like this compound, chromatographic methods are indispensable for quality control, stability testing, and analyzing biological samples. labvantage.comcuni.cz

High-Performance Liquid Chromatography (HPLC) is a premier technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. derpharmachemica.com The method separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. nih.gov For compounds like this compound, which possess polar carbonyl groups and a nonpolar aromatic system, reversed-phase HPLC (RP-HPLC) is the most common approach. drugbank.comchemicalbook.com

In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer with organic solvents like acetonitrile (B52724) or methanol. derpharmachemica.com The separation of indandione derivatives can be challenging due to the acidic nature of the enolic proton, which can lead to poor peak shape and column degradation. researchgate.net However, by carefully controlling the mobile phase composition and pH, robust and reproducible separations can be achieved. For instance, a study on the anticoagulant rodenticide warfarin, a 4-hydroxycoumarin (B602359) derivative with structural similarities to the enolic form of indandiones, utilized an isocratic mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile for effective separation.

The detection of this compound in HPLC analysis is typically accomplished using a UV-Vis detector. A photodiode array (PDA) detector is particularly useful as it can acquire the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment. researchgate.net For indandiones, a detection wavelength around 280 nm is often found to be most sensitive. researchgate.net Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. derpharmachemica.comejgm.co.uk The development of stability-indicating HPLC methods is also crucial to distinguish the intact drug from its degradation products. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Indandione-Related Compounds

| Parameter | Typical Conditions | Rationale/Application |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds like this compound. derpharmachemica.com |

| Mobile Phase | Acetonitrile:Methanol:Water or Buffer (e.g., phosphate) | The organic modifier ratio is optimized for resolution and run time. Buffering controls the ionization state of the analyte. derpharmachemica.comejgm.co.uk |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is used for complex mixtures containing compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. ejgm.co.uk |

| Detection | UV/PDA at ~280 nm | Indandiones exhibit strong UV absorbance in this region, allowing for sensitive detection. researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. ejgm.co.uk |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Temperature control ensures reproducible retention times. |

This table presents generalized conditions based on methods for related compounds; specific parameters for this compound would require experimental optimization.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. nih.gov In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. und.edu However, intact 1,3-indandiones like this compound often exhibit poor gas chromatographic properties due to their polarity and potential for thermal degradation at the high temperatures used in the GC injector and oven. researchgate.net

To overcome these limitations, derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability. chemicalbook.com For compounds with active hydrogens, such as the enolizable proton in this compound, silylation is a common derivatization strategy. Another approach involves derivatization with reagents like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), which forms stable oxime derivatives with carbonyl groups, enhancing volatility and detection sensitivity. chemicalbook.com

When coupled with a Mass Spectrometer (MS), GC becomes a highly specific and sensitive analytical tool (GC-MS). und.edunih.gov The GC separates the components of the mixture, and the MS provides mass information that allows for definitive identification of each component by comparing its mass spectrum to library data. und.edu GC-MS is considered a "gold standard" for forensic substance identification and can detect trace amounts of compounds. nih.gov For analysis of indandiones in biological matrices, sample preparation would involve extraction, such as liquid-liquid extraction, followed by derivatization before GC-MS analysis. nih.gov In some cases, direct sample introduction into the mass spectrometer using a probe, bypassing the GC, can be used for indandiones to avoid issues with thermal instability. researchgate.net

Spectroscopic Techniques for Structural Characterization and Purity Assessment of this compound

Spectroscopic techniques are essential for elucidating the molecular structure of compounds like this compound and confirming their identity and purity. These methods probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. pgx-db.orgsmacgigworld.com It exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. chemguide.co.uk

For this compound (C₁₅H₉BrO₂), ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation. libretexts.org

¹H NMR: The spectrum would show distinct signals for the protons on the two aromatic rings and the single proton at the C-2 position. The protons on the brominated benzene (B151609) ring would appear as a complex multiplet, while the protons of the phenyl group at C-2 would also form a multiplet. The methine proton at C-2 is expected to appear as a singlet. In a study of the related compound 2-phenyl-1,3-indandione, the aromatic protons appeared in the range of 7.18-8.04 ppm, and the C-2 proton was observed as a singlet at 4.26 ppm in CDCl₃. chemguide.co.uk For this compound, the bromine atom would influence the chemical shifts of the adjacent protons on the indandione ring system.

¹³C NMR: The spectrum would show signals for all 15 carbon atoms. The two carbonyl carbons (C-1 and C-3) would be expected to resonate at a low field (downfield), typically in the range of 190-200 ppm, as seen in other 1,3-indandione (B147059) derivatives. wikipedia.org The remaining aromatic and methine carbons would appear at higher field positions. The carbon atom bonded to bromine (C-5) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the exact placement of the bromine atom and the phenyl group on the indandione skeleton. scielo.org.mx

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rrpharmacology.ruontosight.ai High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov

For this compound (C₁₅H₉BrO₂), the monoisotopic mass is 299.9786 Da. libretexts.org The presence of a bromine atom is readily identified in the mass spectrum by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in two peaks (M+ and M+2) of almost equal intensity for the molecular ion. americanpharmaceuticalreview.com

The fragmentation of the this compound molecular ion in the mass spectrometer would likely involve cleavages characteristic of ketones and aromatic systems. In a study of related 1,3-indandiones, a common fragment ion at m/z 173 was observed, corresponding to a key structural part of the indandione ring system. researchgate.net

MS, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for metabolite profiling. labvantage.comfindacode.comchemicalpapers.com This technique allows for the separation and detection of metabolites in biological samples like plasma or urine. nih.govlabvantage.com The metabolic fate of this compound in the body could be investigated by administering the drug and analyzing biological fluids over time. findacode.com Potential metabolic pathways for a brominated aromatic compound like this compound include hydroxylation of the aromatic rings and subsequent conjugation (e.g., glucuronidation). LC-HRMS/MS would be used to identify these metabolites by detecting their accurate mass and comparing their fragmentation patterns to that of the parent drug.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrations of chemical bonds within a molecule. researchgate.netscielo.org.mx These techniques are complementary and are used for compound identification, structural characterization, and analysis of polymorphism. smacgigworld.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ontosight.ai For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ontosight.ai The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. In various 1,3-indandione derivatives, this C=O stretching band is typically observed in the region of 1680-1710 cm⁻¹. wikipedia.org Other characteristic bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (~1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. scielo.org.mx A vibration is Raman active if it causes a change in the polarizability of the molecule. ontosight.ai Raman is particularly sensitive to nonpolar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic rings in this compound would produce strong Raman signals. While the polar C=O groups are strong in the IR spectrum, they may be weaker in the Raman spectrum. The complementarity of IR and Raman provides a more complete vibrational profile of the molecule. smacgigworld.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1710 - 1680 | IR (Strong) |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman (Strong) |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman |

This table is based on characteristic group frequencies and data from analogous compounds. wikipedia.orgnih.gov

Advanced Imaging and Microscopic Techniques in this compound Studies

Modern research employs a variety of advanced imaging and microscopic methods to move beyond simple chemical identification. These techniques provide critical data on particle morphology, spatial distribution within a matrix, and localization within cellular structures. For this compound, this means a better understanding of its properties from the bulk drug substance to its interaction with biological systems.

Morphologically-Directed Raman Spectroscopy (MDRS) for Microstructural Analysis

While specific studies applying Morphologically-Directed Raman Spectroscopy (MDRS) to this compound are not prominently available in published literature, the technique itself offers powerful capabilities for the microstructural analysis of this API in a formulated product. MDRS is a hybrid analytical method that integrates automated particle imaging and Raman spectroscopy into a single, seamless platform. malvernpanalytical.compharmtech.com This combination allows for the rapid and automated characterization of individual components within a mixture, providing component-specific data on particle size and shape. malvernpanalytical.compharmtech.com

The process begins with automated imaging, where a dispersed sample is analyzed to determine the size, morphology, and location of thousands of individual particles. malvernpanalytical.com Following this morphological assessment, the instrument intelligently targets a statistically significant subset of particles for chemical identification using Raman spectroscopy. malvernpanalytical.compharmtech.com Raman spectroscopy provides a chemical fingerprint of a molecule, allowing for the unambiguous differentiation between the this compound API and various excipients in a blend. pharmtech.com

Application in this compound Formulations:

In the context of an this compound formulation, MDRS could be used to:

Confirm the particle size distribution of this compound. The particle size of an API can significantly influence its dissolution rate and bioavailability. MDRS can generate specific particle size and shape distributions for this compound, distinct from the excipients. malvernpanalytical.com

Deformulate competitor products. In generic drug development, MDRS can be used to reverse-engineer a reference-listed drug by characterizing the API's morphology within the formulation. malvernpanalytical.com

Troubleshoot manufacturing processes. The technique can identify and quantify agglomerates, contaminants, or changes in the API's physical form that may occur during manufacturing. malvernpanalytical.com

The data generated from an MDRS analysis is comprehensive, linking the physical attributes of particles to their chemical identity.

Table 1: Illustrative Data Output from a Hypothetical MDRS Analysis of an this compound Formulation

| Parameter | This compound (API) | Excipient A (e.g., Lactose) | Excipient B (e.g., Mg Stearate) |

| Chemical Identification | Confirmed via Raman Spectrum | Confirmed via Raman Spectrum | Confirmed via Raman Spectrum |

| Particle Count | 1,500 | 8,000 | 500 |

| Mean Diameter (Dv50) | 15 µm | 75 µm | 8 µm |

| Aspect Ratio (Mean) | 0.85 | 0.92 | 0.65 |

| Circularity (Mean) | 0.90 | 0.95 | 0.70 |

This table is for illustrative purposes only and does not represent actual experimental data.

Electron Microscopy for Subcellular Localization of this compound

Understanding where a drug localizes within a cell is key to elucidating its mechanism of action and potential toxicity. micro.org.au Electron Microscopy (EM) offers unparalleled resolution for visualizing cellular ultrastructure, making it an indispensable tool for such investigations. mdpi.com While specific EM studies detailing the subcellular localization of this compound are not readily found in public domain literature, the application of EM techniques would be a critical step in advanced pharmacological research of the compound.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are the two primary types of EM. TEM provides high-resolution, two-dimensional images of the internal structures of a cell, allowing researchers to see how a drug interacts with specific organelles like the nucleus, mitochondria, or endoplasmic reticulum. mdpi.com SEM, in contrast, provides detailed three-dimensional images of the surface topography of cells and tissues. micro.org.au

Investigative Approach for this compound:

To determine the subcellular location of this compound, researchers could employ techniques such as immunogold labeling or correlative light and electron microscopy (CLEM). mdpi.comnih.gov

Immunogold Labeling: This TEM-based method would involve developing an antibody that specifically binds to this compound. This antibody is then tagged with a gold nanoparticle. When applied to cells treated with this compound, the gold particles, which are electron-dense, will appear as black dots in the electron micrograph, revealing the precise location of the drug within the cell. mdpi.com

Correlative Light and Electron Microscopy (CLEM): If this compound possesses intrinsic fluorescence or can be tagged with a fluorescent marker, CLEM can be used. This method first uses fluorescence microscopy to identify the general location of the drug within the cell. Then, the same sample is analyzed with an electron microscope to obtain high-resolution structural detail of that specific area, effectively overlaying the drug's location onto the cell's ultrastructural map. nih.govuni-regensburg.de

These advanced EM techniques could answer critical questions about this compound's pharmacology, such as whether it accumulates in specific cellular compartments, which could help explain its therapeutic effects on gout and any potential off-target effects. micro.org.au

Table 2: Capabilities of Electron Microscopy Techniques for Subcellular Drug Analysis

| Technique | Primary Function | Resolution | Information Provided |

| Transmission EM (TEM) | Internal ultrastructure imaging | Down to sub-nanometer | Localization of drug within organelles, visualization of drug-induced morphological changes. |

| Scanning EM (SEM) | Surface topography imaging | ~1-10 nanometers | Analysis of cell surface changes, drug-membrane interactions. |

| Immuno-EM | Specific molecule localization | High (TEM-based) | Pinpoints location of non-fluorescent drugs via antibody-gold conjugates. |

| CLEM | Correlates fluorescence with ultrastructure | High (combines light & EM) | Precisely maps the location of fluorescently-tagged drugs onto high-resolution cell maps. |

Future Directions and Emerging Research Avenues for Isobromindione

Development of Isobromindione as a Chemical Tool for Biological Discovery

The selective action of a small molecule on a specific biological target is the cornerstone of its utility as a chemical probe to investigate complex biological systems. d-nb.infonih.govuu.nl this compound's established role as a uricosuric agent that increases the excretion of uric acid suggests its interaction with renal transporters responsible for uric acid reabsorption. pharmgkb.orgdrugbank.comdrugbank.com This provides a foundation for its development as a chemical tool to explore the intricacies of urate transport pathways.

The primary transporter responsible for the reabsorption of uric acid in the kidneys is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. pharmgkb.orgbiorxiv.orgexplorationpub.comnih.govnih.gov Uricosuric drugs largely exert their effects by inhibiting this transporter. pharmgkb.orgcochrane.org The development of this compound and its analogs as selective inhibitors of URAT1 could provide valuable tools for several research applications:

Elucidating Transporter Structure and Function: By studying the binding interactions of this compound with URAT1, researchers can gain insights into the transporter's three-dimensional structure and the molecular determinants of substrate and inhibitor binding. biorxiv.orgdovepress.com This knowledge is crucial for understanding the mechanism of urate transport and for the rational design of more potent and selective inhibitors.

Investigating the "Transportasome": The transport of uric acid in the renal tubules is a complex process involving multiple transporters, sometimes referred to as a "transportasome". pharmgkb.org Besides URAT1, other transporters like GLUT9 (SLC2A9), OAT1 (SLC22A6), and OAT3 (SLC22A8) are also implicated. pharmgkb.org Developing a suite of chemical probes, including derivatives of this compound with varying selectivity for these transporters, would be instrumental in dissecting the roles and interplay of each component in this complex system.

Probing Disease Mechanisms: Dysfunctional urate transport is linked to hyperuricemia and gout. pharmgkb.org Chemical probes based on this compound could be used in cellular and animal models to study how genetic variations or other pathological conditions affect the function of urate transporters, thereby contributing to a deeper understanding of the molecular basis of these diseases.

The synthesis of this compound derivatives with incorporated tags, such as fluorescent markers or photo-affinity labels, could further enhance their utility as chemical probes, enabling visualization of transporter localization and dynamics within cells. institut-curie.org

Exploration of this compound's Potential in Novel Therapeutic Areas (from a mechanistic/research perspective)

Beyond its established role in gout management, preliminary research and the activities of structurally related compounds suggest that this compound may possess therapeutic potential in other areas, including inflammation, oxidative stress-related conditions, and viral infections. ontosight.ai Future research is needed to explore these possibilities from a mechanistic standpoint.

Anti-inflammatory Potential: Inflammation is a complex biological response involving various mediators, including prostaglandins (B1171923) and leukotrienes. biomolther.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. mdpi.com While this compound is not classified as a traditional NSAID, its potential anti-inflammatory properties warrant investigation. ontosight.ai Future research could explore if this compound or its derivatives modulate inflammatory pathways through mechanisms such as:

Inhibition of inflammatory enzymes like COX or lipoxygenases.

Downregulation of pro-inflammatory cytokine production. mdpi.com

Modulation of signaling pathways involved in the inflammatory response, such as the NF-κB or MAPK pathways. nih.gov

Antioxidant Activity: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. nih.govnih.gov Molecules with antioxidant properties can neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The chemical structure of this compound, containing a phenyl group and a brominated indene (B144670) ring, may confer it with antioxidant capabilities. ontosight.aipublichealthtoxicology.com Experimental studies are needed to:

Evaluate the free radical scavenging activity of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) assays. uj.edu.pl

Investigate its ability to protect cells from oxidative damage in vitro. nih.gov

Elucidate the underlying chemical mechanism of its potential antioxidant action. frontiersin.org

Antiviral Properties: Some small molecules have demonstrated broad-spectrum antiviral activity by targeting host cell proteins that are essential for viral replication, thereby reducing the likelihood of drug resistance. plos.org Given that some indanedione and isoquinolone derivatives have shown antiviral activity against various RNA viruses, including influenza viruses, exploring the antiviral potential of this compound is a logical next step. plos.orgnih.govnih.govmdpi.combsmiab.org Research in this area could focus on:

Screening this compound and its analogs for activity against a panel of viruses.

Identifying the specific viral or host cell target through which any antiviral effect is mediated.

Studying the structure-activity relationship of this compound derivatives to optimize antiviral potency and minimize cytotoxicity. nih.gov

Interdisciplinary Research Integrating this compound Chemistry and Biology

Advancing the understanding and application of this compound will require a collaborative, interdisciplinary approach that bridges the gap between chemistry and biology. nu.eduslcc.educlintoncollege.eduung.edu Such research would involve a synergistic effort between synthetic chemists, biochemists, pharmacologists, and computational scientists.

Medicinal Chemistry and Drug Design: The synthesis of novel this compound analogs is central to exploring its full therapeutic potential. ucsc.edu Medicinal chemists can design and create libraries of related compounds with systematic modifications to the core indanedione structure. bohrium.comnih.govresearchgate.netnih.govmdpi.comorientjchem.org These modifications could aim to:

Improve potency and selectivity for specific biological targets.

Enhance pharmacokinetic properties.

Reduce potential off-target effects.

Chemical Biology Approaches: The integration of chemical synthesis with biological assays is the essence of chemical biology. institut-curie.orgnyu.edu This approach is vital for:

Screening newly synthesized this compound derivatives for desired biological activities.

Identifying the molecular targets of active compounds.

Elucidating the mechanism of action at a cellular and molecular level.

Computational Modeling: In silico methods can accelerate the drug discovery process by predicting the properties and activities of virtual compounds before they are synthesized. researchgate.net Computational studies can be employed to:

Model the interaction of this compound and its analogs with potential target proteins.

Predict structure-activity relationships (SAR) to guide the design of more effective molecules.

Assess the drug-likeness and potential toxicity of new derivatives.

By fostering collaboration between these disciplines, the scientific community can unlock the full potential of this compound, leading to the development of novel research tools and therapeutic agents for a range of diseases.

Q & A

Q. Methodological Framework

- Feasibility : Align experimental scope with available resources (e.g., instrumentation, bioinformatics pipelines) .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .

- Ethics : Obtain IRB/IACUC approvals for studies involving human/animal subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.